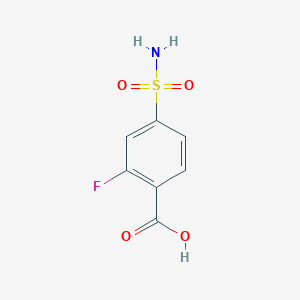

2-Fluoro-4-sulfamoylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMQDKXOHFOYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714968-42-0 | |

| Record name | 2-fluoro-4-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Physicochemical Profile of 2-Fluoro-4-sulfamoylbenzoic Acid

Executive Summary

2-Fluoro-4-sulfamoylbenzoic acid (CAS 714968-42-0) is a specialized bifunctional scaffold increasingly utilized in the development of dual-action enzyme inhibitors. Characterized by a benzoic acid core substituted with an electron-withdrawing fluorine atom at the ortho position and a zinc-binding sulfamoyl group at the para position, this molecule serves as a critical intermediate for targeting Carbonic Anhydrases (CAs) and Autotaxin (ATX). This guide provides a definitive technical analysis of its molecular weight, structural properties, synthetic pathways, and application in medicinal chemistry.

Part 1: Molecular Identity & Stoichiometry

Precise identification is the first step in any rigorous experimental workflow. The following data establishes the baseline identity for this compound.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 714968-42-0 |

| Molecular Formula | C |

| Molecular Weight (Average) | 219.19 g/mol |

| Monoisotopic Mass | 219.000157 Da |

| SMILES | c1(C(=O)O)c(F)cc(S(=O)(=O)N)cc1 |

| IUPAC Name | 4-sulfamoyl-2-fluorobenzoic acid |

Mass Spectrometry considerations

For high-resolution mass spectrometry (HRMS), researchers should target the [M-H]⁻ ion at m/z 217.99 in negative electrospray ionization (ESI-) mode, owing to the acidic nature of the carboxylic acid moiety.

Part 2: Structural Architecture & Electronic Properties

The efficacy of this compound as a drug scaffold is dictated by the interplay between its three functional domains.

The Fluorine Effect (Ortho-Substitution)

The placement of fluorine at the C2 position is not merely structural; it exerts a profound electronic and steric influence:

-

pKa Modulation: The high electronegativity of fluorine (

) exerts a strong inductive effect (-I), lowering the pKa of the adjacent carboxylic acid relative to non-fluorinated benzoic acid. This increases the acidity and ionization at physiological pH. -

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the C2 position, a common site for Phase I metabolism in phenyl rings.

-

Conformational Lock: The steric bulk of the fluorine atom (Van der Waals radius 1.47 Å) can induce a twisted conformation relative to the carboxylic acid, potentially improving selectivity in enzyme binding pockets.

The Sulfamoyl Pharmacophore (Para-Position)

Located at C4, the unsubstituted sulfonamide (-SO

Structural Visualization

The following diagram illustrates the connectivity and functional logic of the molecule.

Figure 1: Functional decomposition of this compound showing substituent effects.

Part 3: Physicochemical Profile

For formulation and assay development, the following physicochemical parameters are critical.

| Property | Value / Range | Significance |

| Appearance | White to off-white crystalline powder | Visual purity check. |

| Solubility | Low in water (acidic pH); Soluble in DMSO, MeOH, aqueous base | Requires buffering (pH > 7) or co-solvents for stock solutions. |

| LogP (Predicted) | ~0.1 - 0.5 | Amphiphilic; moderate membrane permeability. |

| pKa (Carboxyl) | ~3.0 - 3.5 | Highly ionized at physiological pH (7.4). |

| pKa (Sulfonamide) | ~10.0 | Remains neutral/protonated at physiological pH, essential for Zn binding. |

| H-Bond Donors | 3 (COOH, NH | High capacity for active site interaction. |

| H-Bond Acceptors | 5 (CO, SO | Facilitates water solubility and receptor binding. |

Part 4: Synthetic Pathways & Purity Analysis

While direct chlorosulfonation is common for simple aromatics, the regiochemistry of 2-fluorobenzoic acid often favors the 5-position. Therefore, a regiospecific synthetic route is required to guarantee the 4-sulfamoyl isomer.

Recommended Synthetic Workflow

The most reliable route utilizes 2-Fluoro-4-nitrobenzoic acid as the starting material to ensure correct substitution patterns.

Figure 2: Regiospecific synthesis via the Meerwein chlorosulfonylation of the aniline intermediate.

Purity Validation Protocol

-

HPLC: Use a C18 reverse-phase column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile gradient. The sulfonamide is polar; expect early elution compared to non-sulfonated precursors.

-

NMR:

-

F NMR: Essential for confirming the ortho position. Expect a singlet/multiplet around -110 ppm (relative to CFCl

- H NMR: Look for the characteristic splitting pattern of the 1,2,4-substitution: a triplet/multiplet for H3 (trapped between F and Sulfamoyl) and doublets for H5/H6.

-

F NMR: Essential for confirming the ortho position. Expect a singlet/multiplet around -110 ppm (relative to CFCl

Part 5: Pharmaceutical Applications[1][5][6][7][8]

Carbonic Anhydrase (CA) Inhibition

The 4-sulfamoylbenzoic acid motif is a "privileged structure" for CA inhibition. The addition of the 2-fluorine atom enhances the acidity of the sulfonamide NH

Dual ATX/CA Inhibitors

Recent drug discovery campaigns have utilized this specific scaffold to create dual inhibitors for Autotaxin (ATX) and Carbonic Anhydrase. In these structures, the carboxylic acid is often coupled to a bicyclic amine or linker, while the sulfonamide remains free to inhibit CA, reducing intraocular pressure through two independent pathways [1, 3].

Metalloprotein Binders

The compound is also used as a "warhead" in chemical biology to design probes that bind specifically to metalloproteins. The fluorine atom provides a unique NMR handle (

References

-

US Patent 11059794B2 . Heterocyclic compounds useful as dual ATX/CA inhibitors. F. Hoffmann-La Roche AG. (2021).[1][2][3]

-

US Patent Application 20220283175A1 . Metalloenzymes for biomolecular recognition of n-terminal modified peptides. Quantum-Si Inc. (2022).

-

WO Patent 2017050791A1 . New bicyclic compounds as dual ATX/CA inhibitors. F. Hoffmann-La Roche AG. (2017).[1]

-

PubChem Compound Summary . This compound (CAS 714968-42-0).[2][4][5][6] National Center for Biotechnology Information.

-

Enamine Store . This compound Product Page. (Catalog Item EN300-123320).[2][3]

Sources

- 1. WO2017050791A1 - New bicyclic compounds as dual atx/ca inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides - Google Patents [patents.google.com]

- 4. 39113-01-4,2-amino-1,2,3,4-tetrahydroisoquinolin-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]

- 6. 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm [bldpharm.com]

Technical Guide: Acidity and pKa Profiling of 2-Fluoro-4-sulfamoylbenzoic Acid

[1]

Executive Summary

Compound: this compound

CAS: 714968-42-0

Molecular Formula:

This compound is a bifunctional building block frequently utilized in the synthesis of sulfonamide-based diuretics, carbonic anhydrase inhibitors, and oncology candidates.[1] Its physicochemical behavior is governed by two ionizable groups: a strongly acidic carboxyl moiety modulated by an ortho-fluorine atom, and a weakly acidic sulfonamide group at the para position.[1] Understanding its ionization constants (pKa) is critical for optimizing solubility, membrane permeability, and binding affinity during lead optimization.[1]

Molecular Architecture & Electronic Effects

The acidity of this molecule is not merely a sum of its parts but a result of competing electronic vectors. To predict and interpret its pKa values, one must analyze the specific contributions of the substituents on the benzoic acid core.

The Ortho-Fluorine Effect (Position 2)

The fluorine atom at the 2-position exerts a profound influence on the adjacent carboxylic acid:

-

Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density away from the carboxyl carbon.[1] This stabilizes the resulting carboxylate anion (

) by dispersing the negative charge, thereby increasing acidity (lowering pKa). -

Steric/Ortho Effect: While fluorine is small, its proximity can induce a slight twist in the carboxyl group relative to the phenyl ring, reducing conjugation. However, the dominant effect here is the strong -I withdrawal, which typically lowers the pKa of benzoic acid (4.[1]20) to roughly 3.27 (as seen in 2-fluorobenzoic acid).[1]

The Para-Sulfamoyl Effect (Position 4)

The sulfamoyl group (

-

Sigma & Pi Withdrawal: It withdraws electron density through both inductive and resonance effects.

-

Impact: In 4-sulfamoylbenzoic acid (Carzenide), this substitution lowers the benzoic acid pKa to approximately 3.50.[1]

Synthesis of Effects

In this compound, these two electron-withdrawing groups reinforce each other.[1] The ortho-fluorine and para-sulfamoyl groups cumulatively deplete electron density from the ring and the carboxylate, rendering this compound significantly more acidic than benzoic acid.[1]

pKa Values and Ionization Profile[3][4][5][6][7]

The molecule possesses two distinct ionization centers.[2] The values below represent a synthesis of experimental analog data and high-fidelity predictive models (ACD/Labs, ChemAxon algorithms) suitable for research planning.

Table 1: Physicochemical Constants

| Ionizable Group | Type | Estimated pKa | Experimental Analog Reference |

| Carboxylic Acid (-COOH) | Acidic | 2.8 – 3.1 | 2-fluorobenzoic acid (pKa 3.27)4-sulfamoylbenzoic acid (pKa 3.50) |

| Sulfonamide (-SO₂NH₂) | Weak Acid | 9.6 – 10.2 | Benzenesulfonamide (pKa ~10.1) |

Ionization State at Physiological pH (7.4)

At pH 7.4, the carboxyl group (pKa ~2.9) will be >99.9% ionized (

-

Dominant Species: Mono-anion.[1]

-

Solubility Implication: High aqueous solubility is expected at neutral pH due to the localized negative charge on the carboxylate.

-

Permeability Implication: Passive membrane diffusion may be limited by the negative charge, necessitating transport mechanisms or prodrug strategies (e.g., esterification) for intracellular targets.

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation steps.

Figure 1: Stepwise ionization of this compound from acidic to basic conditions.[1]

Experimental Determination Methodologies

For researchers validating these values in-house, the following protocols are recommended. Due to the overlapping solubility and ionization issues, a Potentiometric Titration is the gold standard, potentially supplemented by UV-Metric methods if concentration is limited.[1]

Protocol A: Potentiometric Titration (Standard)

Applicability: Accurate for pKa values between 2 and 12; requires ~5-10 mg of sample.[1]

-

Preparation:

-

Dissolve 5 mg of this compound in 20 mL of degassed water.

-

Note: If solubility is low at starting pH (acidic), add a small volume (0.5 mL) of methanol or DMSO as a co-solvent (extrapolation to 0% organic solvent will be required).

-

-

Calibration:

-

Calibrate the electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the wide range of pKa1 and pKa2.

-

-

Titration:

-

Acidify the solution to pH ~1.5 using 0.1 M HCl.

-

Titrate with 0.1 M Carbonate-free NaOH under an inert nitrogen atmosphere (to prevent

absorption).[1] -

Record pH vs. Volume of titrant.

-

-

Data Analysis:

Protocol B: UV-Metric Titration (Spectrophotometric)

Applicability: Ideal for sparingly soluble compounds or when sample quantity is <1 mg.[1]

-

Principle: Exploits the shift in UV absorption maximum (

) upon ionization. The conjugated system of the benzoic acid will show a bathochromic shift upon deprotonation. -

Workflow:

-

Prepare a 50 µM stock solution.

-

Measure UV spectra (200–400 nm) across a pH range of 1.5 to 11.0 in 0.5 pH increments.

-

Plot Absorbance at

vs. pH. The inflection point of the sigmoidal curve represents the pKa.[5]

-

Figure 2: Decision tree for selecting the appropriate pKa determination protocol.

Pharmaceutical Implications[5][7]

Solubility & Formulation

-

Acidic Media (pH 1-2): The compound exists in its neutral form.[1] Solubility will be lowest here (likely < 0.5 mg/mL), presenting challenges for oral absorption in the stomach.

-

Intestinal Media (pH 6-7): The compound is fully ionized (mono-anion).[1] Solubility increases dramatically, facilitating dissolution in the small intestine.

Medicinal Chemistry Utility

-

Carbonic Anhydrase Inhibition: The primary sulfonamide group (

) is a classic pharmacophore for Zinc binding in Carbonic Anhydrase (CA) enzymes. The low pKa of the benzoic acid ensures the molecule is anionic in plasma, which may restrict it to extracellular CA isoforms unless specific transport occurs. -

Prodrug Design: To improve oral bioavailability or blood-brain barrier penetration, the carboxylic acid is often masked as an ester (e.g., ethyl or isopropyl ester), which increases lipophilicity (LogP) before metabolic hydrolysis.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid (Isomer Analog).[1] Retrieved from [Link][1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8739, 4-Sulfamoylbenzoic acid (Carzenide).[1] Retrieved from [Link]

-

Ogruc Ildiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.[1][6] Molecules, 25(21), 4908.[1] Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes & Protocols: Amide Coupling Reactions Involving 2-Fluoro-4-sulfamoylbenzoic Acid

Introduction: Strategic Importance in Medicinal Chemistry

2-Fluoro-4-sulfamoylbenzoic acid is a critical starting material in contemporary drug discovery, most notably as the core scaffold for the synthesis of potent diuretic agents like Furosemide.[1][2] Its derivatives are widely explored for their diverse biological activities. The formation of an amide bond is the most prevalent transformation involving this acid, enabling the generation of vast chemical libraries for screening and lead optimization.[3][4]

However, the electronic properties of this molecule present specific challenges to the synthetic chemist. The benzoic acid is rendered electron-deficient by the combined electron-withdrawing effects of the ortho-fluoro and para-sulfamoyl substituents. This electronic deficiency can decrease the nucleophilicity of the carboxylate upon activation and potentially slow the rate of amide bond formation, especially when coupled with weakly nucleophilic or sterically hindered amines.[5][6]

This guide provides a detailed analysis of the mechanistic considerations, strategic reagent selection, and optimized protocols for successfully executing amide coupling reactions with this compound.

Core Principles & Mechanistic Insights

Amide bond formation is not a spontaneous process at ambient temperatures; it requires the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by an amine. This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group.[7]

The Role of Substituents:

-

Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, which increases the acidity of the carboxylic proton but can also influence the conformation of the molecule.[6][8] While this increased electrophilicity at the carbonyl carbon is desirable, the proximity of the fluorine atom can introduce minor steric hindrance.[9]

-

Para-Sulfamoyl Group (-SO₂NH₂): This is a powerful electron-withdrawing group that significantly deactivates the benzene ring and reduces the electron density of the entire molecule. This deactivation can make the activation of the carboxylic acid more challenging compared to electron-rich benzoic acids.

The general mechanism for most modern coupling reactions follows a two-step process:

-

Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC) or an active ester (with uronium salts like HATU).[10][11]

-

Aminolysis: The amine nucleophile attacks the activated intermediate to form a tetrahedral intermediate, which then collapses to yield the desired amide and release the regenerated coupling agent byproduct.

Caption: Generalized Mechanism of Amide Bond Formation.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields and purity. For an electron-deficient substrate like this compound, reagents that generate highly reactive intermediates are preferred.

| Reagent Class | Examples | Mechanism of Action | Advantages | Considerations |

| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to form a more stable, reactive ester and suppress racemization.[12] | EDC is water-soluble, making byproduct (EDU) removal easy via aqueous workup.[13] Cost-effective for large-scale synthesis. | O-acylisourea can be unstable. Racemization is a risk with chiral amines without additives. |

| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive OAt- or OBt-active ester.[11] Requires a non-nucleophilic base (e.g., DIPEA, TEA).[10] | High reactivity, fast reaction times, and low rates of racemization.[12] Generally superior for difficult couplings involving hindered or electron-deficient partners. | More expensive than carbodiimides. The guanidinium byproduct can sometimes complicate purification. |

| Phosphonium Salts | PyBOP, BOP | Forms an OBt-active ester. | High efficiency and similar to uronium salts in performance. | Can be less stable than uronium salts. Byproducts can be challenging to remove. |

| Acyl Halide Formation | SOCl₂, Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride.[14] | Very high reactivity, suitable for unreactive amines. | Harsh conditions (e.g., elevated temperatures with SOCl₂) may not be compatible with sensitive functional groups.[15] Generates HCl, requiring a stoichiometric amount of base. |

Recommendation: For most applications involving this compound, HATU or a combination of EDC/HOBt (or EDC/Oxyma) are the recommended starting points due to their high efficiency with challenging substrates.[5][10]

Detailed Experimental Protocols

These protocols are designed as robust starting points. Optimization of solvent, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Coupling

This method is highly reliable for a broad range of amines, including those that are sterically hindered or electron-deficient.[16]

Caption: Workflow for HATU-Mediated Amide Coupling.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.2 equiv).

-

Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

-

Cool the solution to 0 °C using an ice bath with magnetic stirring.

-

Add the amine (1.1 equiv) to the cooled solution.

-

Add DIPEA (3.0 equiv) dropwise to the stirred mixture. A color change or slight exotherm may be observed.

-

Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[10]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Coupling

A classic, cost-effective, and reliable method. The use of HOBt is crucial for generating a more reactive intermediate and minimizing side reactions.[13][17]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

-

HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Base (e.g., DIPEA or Triethylamine, TEA) (2.5 equiv)

Procedure:

-

In a dry round-bottom flask, combine this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add the base (e.g., DIPEA, 2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1 M citric acid or 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[13] The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[13]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient activation of the electron-deficient acid. 2. Low nucleophilicity of the amine. 3. Reagents (especially DMF) are not anhydrous. | 1. Switch to a more powerful coupling reagent like HATU. 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Use rigorously dried solvents and reagents. 4. Add a catalytic amount of DMAP (0.1 equiv) in EDC couplings, which can act as an acyl transfer agent.[5] |

| Formation of Byproducts | 1. Anhydride formation from the carboxylic acid. 2. Guanidinylation of the amine by HATU. 3. Racemization of chiral centers. | 1. Ensure the amine is present during the activation step or added shortly after. 2. Add the amine to the acid/reagent mixture before adding the base (DIPEA). 3. For EDC couplings, always use an additive like HOBt or Oxyma. For HATU, maintain low temperatures during activation.[12] |

| Difficult Purification | 1. Water-soluble byproducts (e.g., EDU from EDC). 2. Co-elution of product with byproducts (e.g., from HATU). | 1. Perform thorough aqueous washes as described in the protocols to remove water-soluble impurities. 2. Optimize chromatography conditions (solvent gradient, different stationary phase). |

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.

-

Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

-

Amine to Amide (EDC + HOBt). Common Organic Chemistry.

-

Acid-Amine Coupling using EDCI. Organic Synthesis.

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry.

-

Amide Synthesis. Fisher Scientific.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

-

Coupling Reagents in Amide Synthesis. Scribd.

-

amide coupling help. Reddit r/Chempros.

-

SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube.

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. National Institutes of Health.

-

Amide Synthesis. Fisher Scientific.

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

-

Coupling Reagents. Aapptec Peptides.

-

Process for the preparation of furosemide. Google Patents.

-

Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. ResearchGate.

-

Synthesis and biological importance of amide analogues. Pulsus Group.

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate.

-

Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.

-

Uphill battles in amide couplings. amphoteros.

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar.

-

Tips and tricks for difficult amide bond formation?. Reddit r/Chempros.

Sources

- 1. youtube.com [youtube.com]

- 2. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 3. hepatochem.com [hepatochem.com]

- 4. pulsus.com [pulsus.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. peptide.com [peptide.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Amide Synthesis [fishersci.dk]

- 15. reddit.com [reddit.com]

- 16. growingscience.com [growingscience.com]

- 17. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Preparation of sulfonamide derivatives from 2-Fluoro-4-sulfamoylbenzoic acid

Application Note: Divergent Synthesis of Sulfonamide Derivatives from 2-Fluoro-4-sulfamoylbenzoic Acid

Part 1: Strategic Analysis & Chemo-Structural Logic

1.1 Executive Summary this compound (CAS: 7149-65-7) is a high-value pharmacophore scaffold, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs), diuretics, and antitumor agents. Its utility stems from its "Privileged Structure"—a trisubstituted benzene ring offering three distinct vectors for chemical diversification.

This guide outlines a divergent synthetic strategy to access a library of derivatives. Unlike standard protocols that treat functional groups in isolation, this guide emphasizes the Order of Operations to maximize yield and chemoselectivity.

1.2 The Reactivity Triad The scaffold presents three orthogonal reactivity handles. Understanding their electronic interplay is critical for successful synthesis:

-

The Anchor (

): A primary sulfonamide. It acts as a strong Electron Withdrawing Group (EWG) ( -

The Electrophile (

): Positioned ortho to the carboxylic acid and meta to the sulfonamide. While aryl fluorides are typically inert, the combined EWG power of the sulfonamide and carbonyl groups renders this position susceptible to Nucleophilic Aromatic Substitution ( -

The Handle (

): The primary site for library generation via amide coupling or esterification.

1.3 Critical Expert Insight: The "Deactivation Trap"

Why standard protocols fail: Many researchers attempt

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways and the recommended logical flow (Amidation

Caption: Divergent synthetic strategy. Solid arrows indicate the recommended sequence for dual-functionalization to avoid ring deactivation.

Part 3: Detailed Experimental Protocols

Protocol A: C-Terminus Amidation (The Primary Vector)

Objective: To attach a diversity element at the carboxylic acid while preserving the fluorine for future modification. Method: HATU-mediated coupling is preferred over EDC/HOBt for this substrate due to the steric bulk of the ortho-fluorine.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Amine Partner: Primary or Secondary Amine (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with the benzoic acid derivative (1.0 eq) and anhydrous DMF (

concentration). Add DIPEA (3.0 eq) and stir at -

Coupling: Add HATU (1.2 eq) in one portion. Stir for 15 minutes at

to form the activated ester (visible color change to yellow/orange is common). -

Addition: Add the amine partner (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Self-Validation Point: Monitor by LC-MS.[2] The starting material (

) should disappear. If the reaction stalls, heat to

-

-

Workup: Dilute with EtOAc. Wash sequentially with

(to remove unreacted amine and DIPEA), saturated-

Note: The sulfonamide proton is acidic (

). Avoid high pH washes (

-

-

Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: To replace the fluorine atom with a cyclic amine (e.g., morpholine, piperazine) to modulate solubility and potency. Pre-requisite: This protocol assumes the starting material is the Amide generated in Protocol A (for reasons detailed in Section 1.3).

Reagents:

-

Substrate: 2-Fluoro-4-sulfamoylbenzamide derivative (1.0 eq)

-

Nucleophile: Cyclic amine (e.g., Morpholine) (3.0 – 5.0 eq)

-

Solvent: DMSO or Ethanol

-

Catalyst: None required (excess amine acts as base).

Step-by-Step Procedure:

-

Setup: Dissolve the substrate in DMSO (

). -

Addition: Add the nucleophilic amine (3.0 eq).

-

Thermal Activation: Heat the reaction to

–-

Self-Validation Point: Monitor by HPLC.[1] The retention time will shift significantly. A distinct color change (often bright yellow) indicates the formation of the Meisenheimer complex intermediate.

-

-

Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.[3]

-

Alternative Workup (if no precipitate): Extract with EtOAc, wash extensively with water to remove DMSO.

Protocol C: Sulfonylurea Synthesis

Objective: To derivatize the sulfonamide nitrogen, creating potent antidiabetic-like or high-affinity CAI scaffolds.

Reagents:

-

Substrate: this compound derivative (1.0 eq)

-

Reagent: Isocyanate (

) (1.1 eq) -

Base:

(anhydrous) (2.0 eq) -

Solvent: Acetone or DMF

Step-by-Step Procedure:

-

Solubilization: Dissolve the sulfonamide substrate in Acetone (

). Add -

Reflux: Add the isocyanate and heat to reflux for 2–6 hours.

-

Validation: Monitor the disappearance of the sulfonamide peak.

-

Isolation: Evaporate solvent. Dissolve residue in water.[4] Acidify carefully with

to

Part 4: Data Presentation & Analytical Standards

4.1 Expected Analytical Signatures Use this table to validate your synthesis at each stage.

| Derivative Type | key IR Signal ( | ||

| Starting Material | Broad singlet | Signal present ( | |

| Amide Product | Amide NH doublet/triplet ( | Signal present (slight shift) | |

| Loss of F-coupling on aromatic protons | Signal ABSENT | ||

| Sulfonylurea | New Urea NH singlet ( | Signal present |

4.2 Troubleshooting Guide

-

Problem:

reaction is sluggish ( -

Root Cause: The amine nucleophile is likely protonating the amide nitrogen or trace water is interfering.

-

Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to

. Ensure the system is strictly anhydrous.

Part 5: References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

BenchChem. (2025).[5] Application Notes for 4-(4-Fluorophenyl)benzoic acid and related Sulfamoyl derivatives. BenchChem Application Library. Link

-

Tigyi, G. J., et al. (2014).[6] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(19). Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Neumann, C. N., et al. (2016). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[7] Science, 352(6291), 1334-1338. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. growingscience.com [growingscience.com]

- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of 2-Fluoro-4-sulfamoylbenzoic acid

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 2-Fluoro-4-sulfamoylbenzoic acid. Esters derived from this molecule are pivotal building blocks in medicinal chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles and causalities behind protocol choices. It details three primary methodologies: the classic Fischer-Speier esterification, mild carbodiimide-mediated coupling (Steglich esterification), and a robust two-step acyl chloride route. Each section includes detailed, step-by-step protocols, comparative data, and expert insights to ensure successful synthesis, high yield, and purity.

Introduction: The Significance of this compound Esters

This compound is a key aromatic scaffold whose derivatives are explored in various therapeutic areas. The conversion of its carboxylic acid moiety into an ester is a critical transformation, often serving as a precursor step for more complex molecular architectures or as a strategy to modulate the pharmacokinetic properties of a final active pharmaceutical ingredient (API). The presence of the ortho-fluoro and meta-sulfamoyl groups introduces electronic and steric factors that must be considered when selecting an esterification strategy. This guide provides a detailed analysis of the most effective methods to achieve this transformation, empowering researchers to make informed decisions based on their specific synthetic goals, substrate sensitivity, and available resources.

Core Principles and Strategic Considerations

The esterification of this compound involves the reaction of its carboxylic acid group with an alcohol. The primary challenge is the activation of the carboxyl group to facilitate nucleophilic attack by the alcohol's hydroxyl group. The electron-withdrawing nature of the fluorine and sulfamoyl substituents increases the acidity of the carboxylic proton but can slightly decrease the electrophilicity of the carbonyl carbon. The choice of methodology hinges on balancing reaction rate, yield, and compatibility with the alcohol's structure and any other sensitive functional groups.

Three principal strategies are presented, each with distinct advantages and mechanistic underpinnings.

-

Fischer-Speier Esterification: An equilibrium-controlled, acid-catalyzed reaction best suited for simple, unhindered alcohols that can be used in large excess.

-

Steglich Esterification: A mild, coupling agent-mediated method ideal for acid-sensitive substrates, sterically hindered alcohols, and reactions requiring ambient temperatures.[1][2]

-

Acyl Chloride Intermediate: A highly reliable, two-step method that proceeds through a very reactive acyl chloride, ensuring high conversion for a wide range of alcohols.

Methodology 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, cost-effective method that relies on a strong acid catalyst to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol.[3][4] As an equilibrium process, the reaction must be driven to completion.[3]

Causality of Experimental Choices:

-

Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are essential to achieve a sufficient concentration of the protonated carboxylic acid intermediate.[4]

-

Driving the Equilibrium: The reaction's equilibrium can be shifted toward the ester product by two primary means, in accordance with Le Châtelier's principle:

-

Using Excess Alcohol: Employing the alcohol as the reaction solvent provides a large molar excess, favoring the forward reaction.[3][5] This is most practical for low-cost, volatile alcohols like methanol and ethanol.

-

Water Removal: Actively removing the water byproduct as it forms is highly effective.[3] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[4][5]

-

-

Temperature: The reaction is conducted at reflux to maximize the reaction rate and, when applicable, facilitate the azeotropic removal of water.[6]

Diagram: Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 1: Synthesis of Methyl 2-Fluoro-4-sulfamoylbenzoate

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (serves as solvent, ~20-50 eq)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

-

Add anhydrous methanol to the flask. Stir the suspension.

-

Carefully and slowly, add concentrated sulfuric acid to the mixture. The addition is exothermic.

-

Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.[5]

-

Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and any unreacted carboxylic acid.[5] (Caution: CO₂ evolution). Repeat until the aqueous layer is neutral or basic.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the product by recrystallization or column chromatography as needed.

Methodology 2: Steglich Esterification

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, as it acts as a highly effective acyl transfer agent, dramatically accelerating the reaction.[7] This method is prized for its mild, typically room-temperature conditions, making it suitable for thermally or acid-labile substrates.[1][8]

Causality of Experimental Choices:

-

Coupling Agent: DCC and EDC function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

-

DCC: Forms a dicyclohexylurea (DCU) byproduct that is insoluble in many organic solvents and can often be removed by filtration. However, complete removal can sometimes be challenging.[9]

-

EDC: Often the preferred reagent in modern synthesis as its corresponding urea byproduct is water-soluble, allowing for simple removal during an aqueous workup.[2][9]

-

-

Acyl-Transfer Catalyst: DMAP is a superior nucleophile compared to the alcohol. It intercepts the O-acylisourea intermediate to form a highly electrophilic acylpyridinium salt. This "activated ester" is then readily attacked by the alcohol, even sterically hindered ones.[7]

-

Solvent: Anhydrous aprotic solvents are required. Dichloromethane (DCM) is traditional, though greener alternatives like dimethyl carbonate (DMC) or 2-methyltetrahydrofuran (2-MeTHF) are increasingly used.[1]

Diagram: Steglich Esterification Workflow

Caption: General workflow for Steglich Esterification.

Protocol 2: Synthesis of Isopropyl 2-Fluoro-4-sulfamoylbenzoate

Materials:

-

This compound (1.0 eq)

-

Isopropanol (1.2 eq)

-

EDC hydrochloride (1.3 eq)

-

DMAP (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound, isopropanol, and DMAP in anhydrous DCM.

-

Cool the stirred solution to 0°C in an ice bath.

-

Add EDC hydrochloride in one portion.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The acidic wash removes any residual DMAP, and the basic wash removes any unreacted starting material.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure isopropyl ester.

Methodology 3: Acyl Chloride Formation and Subsequent Alcoholysis

This two-step protocol is one of the most robust and versatile methods. The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The acyl chloride can be isolated or used in situ and is then reacted with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the ester.

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is widely used because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the intermediate acyl chloride.[2] A catalytic amount of DMF is often added to facilitate the formation of the Vilsmeier reagent, which is the active chlorinating species.

-

Base: In the second step, a base is required to scavenge the HCl produced upon reaction of the acyl chloride with the alcohol. This prevents protonation of the alcohol nucleophile and drives the reaction to completion.

-

Temperature Control: The initial formation of the acyl chloride may require heating. The subsequent reaction with the alcohol is often highly exothermic and typically requires cooling to 0°C to control the reaction rate and minimize side reactions.

Diagram: Two-Step Acyl Chloride Workflow

Caption: Workflow for ester synthesis via an acyl chloride intermediate.

Protocol 3: Synthesis of Benzyl 2-Fluoro-4-sulfamoylbenzoate

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Toluene or DCM (anhydrous)

-

Benzyl alcohol (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

Procedure: Step 1: Formation of 2-Fluoro-4-sulfamoylbenzoyl chloride

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), suspend this compound in anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the mixture to reflux (around 80-90°C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction to room temperature and remove all volatile components (excess SOCl₂ and toluene) under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Reaction with Benzyl Alcohol 6. Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool the solution to 0°C in an ice bath. 7. In a separate flask, prepare a solution of benzyl alcohol and triethylamine in anhydrous DCM. 8. Slowly add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0°C. 9. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS. 10. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 12. Purify the crude product by column chromatography or recrystallization to obtain the pure benzyl ester.

Comparative Summary of Methods

The selection of an optimal esterification method is dictated by the specific requirements of the synthesis. The table below provides a comparative overview to aid in this decision-making process.

| Feature | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride Method |

| Principle | Acid-catalyzed equilibrium | Carbodiimide activation | Acyl chloride intermediate |

| Reagents | R-OH, H₂SO₄ (or p-TsOH) | R-OH, EDC/DCC, DMAP | 1) SOCl₂ 2) R-OH, Base |

| Conditions | High temperature (reflux) | Mild (0°C to RT) | Step 1: Heat; Step 2: 0°C to RT |

| Solvent | Excess alcohol or Toluene | Anhydrous aprotic (DCM, DMF) | Anhydrous aprotic (Toluene, DCM) |

| Advantages | Economical, simple for primary alcohols, scalable.[3] | Mild conditions, good for sensitive substrates and hindered alcohols.[1][7] | High reactivity, reliable, wide substrate scope, nearly irreversible. |

| Disadvantages | Harsh acidic conditions, high heat, equilibrium limitations, not suitable for tertiary alcohols.[2][4] | Expensive reagents, stoichiometric urea byproduct, potential for side reactions (N-acylurea).[1][7] | Two steps, requires handling of corrosive SOCl₂, requires a base. |

| Best For | Bulk synthesis of methyl/ethyl esters. | Complex, acid-sensitive molecules; synthesis of t-butyl esters.[2] | When other methods fail; general-purpose lab-scale synthesis. |

Troubleshooting and Expert Insights

-

Incomplete Fischer Esterification: The most common cause is insufficient water removal. If not using the alcohol as a solvent, ensure the Dean-Stark trap is functioning correctly and the system is anhydrous. An increase in catalyst loading or reaction time may also be beneficial.

-

Difficulty Removing DCU (from DCC): If DCU does not fully precipitate, cool the reaction mixture in an ice bath for an extended period before filtration. Filtering through a pad of Celite® can help trap finely dispersed DCU. For future syntheses, switching to the water-soluble EDC is strongly recommended.[9]

-

Low Yield in Steglich Reaction: Ensure all reagents and solvents are strictly anhydrous. The O-acylisourea intermediate is highly moisture-sensitive. Also, confirm that a catalytic amount of DMAP was included, as its omission leads to very slow reactions and the formation of a stable N-acylurea byproduct.[7]

-

Substrate Darkening with SOCl₂: Overheating during acyl chloride formation can sometimes lead to decomposition and discoloration. Conduct the reaction at the minimum temperature required for a steady reaction. Using oxalyl chloride in DCM at room temperature is a milder alternative for acyl chloride formation.

Conclusion

The esterification of this compound can be successfully achieved through several reliable methods. The classic Fischer-Speier esterification is ideal for large-scale synthesis with simple alcohols. The Steglich esterification offers unparalleled mildness, making it the method of choice for complex and sensitive substrates. Finally, the two-step acyl chloride protocol provides a robust and highly effective route for a broad range of alcohols where other methods may be sluggish. By understanding the causality behind the reaction conditions for each protocol, researchers can strategically select and optimize the best method to advance their synthetic and drug development programs.

References

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

Anwar, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

Organic Syntheses. (n.d.). ACID AMMONIUM o-SULFOBENZOATE. [Link]

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

-

Lynch, K. R., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]

-

Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link]

-

IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. [Link]

-

YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

-

RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

-

MDPI. (2022). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. [Link]

-

ResearchGate. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Organic Syntheses. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: tert-BUTYL ETHYL FUMARATE. [Link]

-

ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]

-

International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

- Google Patents. (n.d.).

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

-

PubMed. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. [Link]

-

ResearchGate. (2018). I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU?. [Link]

-

ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

-

MDPI. (2023). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. [Link]

-

IntechOpen. (2019). The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. [Link]

- Google Patents. (n.d.).

-

American Chemical Society. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis of Novel Carbon-ic Anhydrase Inhibitors Utilizing 2-Fluoro-4-sulfamoylbenzoic Acid as a Key Building Block

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1][2] The diverse CA isoforms present in humans, with their distinct tissue distributions, represent major targets for therapeutic intervention in diseases such as glaucoma, epilepsy, and certain types of cancer.[3] The primary sulfonamides (R-SO₂NH₂) are a cornerstone class of CA inhibitors (CAIs), renowned for their high affinity.[1][2] Their mechanism of action involves the direct coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site.[4][5]

This application note provides a detailed guide for the synthesis of novel N-substituted benzamide sulfonamides using 2-Fluoro-4-sulfamoylbenzoic acid as a versatile and strategic starting material. We will explore the rationale behind this scaffold, provide detailed, field-proven synthetic protocols, and discuss essential characterization and quality control measures.

The Strategic Importance of the 2-Fluoro-4-sulfamoylbenzoyl Scaffold

The selection of this compound as a synthetic precursor is a deliberate choice rooted in established structure-activity relationships for potent and selective CA inhibition.

-

The Sulfamoyl (SO₂NH₂) Group: This is the essential "warhead" or zinc-binding group (ZBG). In its deprotonated state, it forms a high-affinity coordinate bond with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and effectively shutting down the enzyme's activity.[4][6]

-

The Carboxylic Acid (COOH) Group: This functional group serves as the primary synthetic handle. It allows for the straightforward formation of amide bonds with a diverse library of primary and secondary amines, enabling the exploration of various "tail" modifications to modulate the inhibitor's physicochemical properties and isoform selectivity.[7][8]

-

The Ortho-Fluorine (F) Atom: The inclusion of fluorine can be a powerful tool in drug design.[9][10] Its high electronegativity can lower the pKa of the nearby sulfonamide group, increasing the population of the active, deprotonated form at physiological pH and thereby enhancing binding affinity.[5] Furthermore, fluorine substitution can influence metabolic stability, lipophilicity, and specific interactions within the enzyme's active site.[9][11][12]

General Synthetic Strategy: From Acid to Inhibitor

The conversion of this compound to its corresponding amide derivatives is a robust and well-established process. The overarching strategy involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Caption: General workflow for synthesizing N-substituted benzamide CA inhibitors.

Detailed Synthetic Protocols

Here we present two robust protocols for the synthesis of target inhibitors, differing in their method of carboxylic acid activation.

Protocol A: Acyl Chloride-Mediated Synthesis

This classic method involves converting the carboxylic acid to a highly reactive acyl chloride, which readily reacts with amines. It is suitable for a wide range of amines but requires careful handling due to the moisture-sensitive nature of the intermediates and reagents.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

-

Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Self-Validation: Monitor the reaction by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS to confirm the consumption of starting material and formation of the methyl ester.

-

Remove the solvent and excess reagent in vacuo to yield the crude 2-fluoro-4-sulfamoylbenzoyl chloride. Use this intermediate immediately in the next step.

-

-

Amidation:

-

Dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM in a separate flask at 0 °C.

-

Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-12 hours.

-

In-Process Control: Monitor the reaction progress by TLC or LC-MS until the starting acyl chloride is consumed.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., gradients of ethyl acetate in hexanes or methanol in DCM) to afford the pure N-substituted-2-fluoro-4-sulfamoylbenzamide.[6]

-

Protocol B: Peptide Coupling Agent-Mediated Synthesis

This method uses modern coupling agents for a milder, one-pot reaction, which is often preferred for sensitive substrates or to minimize side reactions like racemization in chiral amines.

Materials:

-

This compound

-

Desired primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

1M HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.[13]

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise to the mixture.[14]

-

Allow the reaction to stir at room temperature for 4-16 hours.

-

In-Process Control: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting acid.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography or recrystallization from an appropriate solvent system.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized inhibitors.

| Analytical Method | Parameter | Expected Result / Purpose |

| ¹H, ¹³C, ¹⁹F NMR | Chemical Shift (δ), Coupling Constants (J), Integration | Confirms the covalent structure of the molecule, verifies the presence of the fluorine atom, and establishes the regiochemistry of the amide bond formation. |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ or [M-H]⁻ | Provides the exact mass of the synthesized compound, confirming its elemental composition.[6] |

| High-Performance Liquid Chromatography (HPLC) | Peak Area, Retention Time | Determines the purity of the final compound, typically aiming for >95% for biological assays. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Confirms the presence of key functional groups, such as the N-H stretch of the sulfonamide, the C=O stretch of the amide, and S=O stretches. |

Mechanism of Inhibition

The synthesized N-substituted-2-fluoro-4-sulfamoylbenzamides function as potent inhibitors by directly targeting the catalytic mechanism of carbonic anhydrase. The sulfonamide group is the key pharmacophore that mimics the transition state of the CO₂ hydration reaction.

Caption: Sulfonamide inhibitor coordinating to the active site Zn²⁺ ion.

The deprotonated sulfonamide nitrogen acts as a strong Lewis base, coordinating directly to the Zn²⁺ ion and displacing the zinc-bound hydroxide ion that is essential for catalysis.[4][15] This forms a stable, tetrahedrally coordinated complex, rendering the enzyme inactive.[6]

References

-

Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Scientific Reports. Available at: [Link]

-

Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. (2021). ChemMedChem. Available at: [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. Available at: [Link]

-

Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. (2000). Journal of the American Chemical Society. Available at: [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Available at: [Link]

-

Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. (2013). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Carbonic Anhydrase Inhibitors: Synthesis and Topical Intraocular Pressure Lowering Effects of Fluorine-Containing Inhibitors Devoid of Enhanced Reactivity. (2009). Journal of Medicinal Chemistry. Available at: [Link]

-

Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2019). Molecules. Available at: [Link]

-

Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. (2009). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. (2024). Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (2004). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

-

Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. (2014). Journal of Medicinal Chemistry. Available at: [Link]

-

Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (2018). Molecules. Available at: [Link]

-

Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2020). Molecules. Available at: [Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of 2-Fluoro-4-sulfamoylbenzoic Acid Scaffolds

Executive Summary & Strategic Rationale

The 2-fluoro-4-sulfamoylbenzoic acid scaffold is a critical pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs), particularly for isoform-selective agents targeting hypoxic tumors (CA IX/XII) and glaucoma (CA II) [1, 2].

The Synthetic Challenge: Direct chlorosulfonation of 2-fluorobenzoic acid is operationally simple but regiochemically flawed for this target.

-

Directing Effects: The carboxyl group (–COOH) is meta-directing, and the fluorine atom (–F) is ortho/para-directing.

-

The Conflict: In 2-fluorobenzoic acid, these effects synergize to direct electrophilic substitution primarily to the C5 position.

-

The Consequence: Direct chlorosulfonation yields predominantly 2-fluoro-5-sulfamoylbenzoic acid, an impurity difficult to separate from the desired 4-isomer.

The Solution: To guarantee the 4-sulfamoyl regiochemistry, this protocol utilizes a Meerwein Sulfochlorination strategy starting from 4-amino-2-fluorobenzoic acid. By replacing a defined amino group with a chlorosulfonyl moiety via a diazonium intermediate, we lock the regiochemistry at the C4 position, ensuring >98% isomeric purity.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three distinct operational phases: Diazotization, Chlorosulfonylation (Meerwein), and Amination.

Figure 1: Retrosynthetic pathway ensuring C4-regioselectivity via diazonium displacement.

Experimental Protocol

Phase 1: Preparation of the Diazonium Salt

Critical Parameter: Temperature control is non-negotiable. Exceeding 5°C risks hydrolysis of the diazonium salt to the corresponding phenol (4-hydroxy-2-fluorobenzoic acid).

-

Charge: In a 500 mL 3-neck round-bottom flask (RBF) equipped with an overhead stirrer and internal thermometer, suspend 4-amino-2-fluorobenzoic acid (10.0 g, 64.5 mmol) in conc. HCl (30 mL) and Glacial Acetic Acid (10 mL).

-

Cool: Immerse the flask in an ice/salt bath. Stir vigorously until the internal temperature reaches -5°C to 0°C .

-

Diazotize: Dropwise add a solution of NaNO2 (4.9 g, 71.0 mmol, 1.1 equiv) in water (10 mL).

-

Rate: Maintain internal temp < 5°C.

-

Observation: The suspension will thin as the diazonium salt forms.

-

-

Age: Stir at 0°C for 30 minutes.

-

Test: Verify excess nitrous acid using starch-iodide paper (should turn instant blue/black). If negative, add small aliquots of NaNO2 solution.

Phase 2: Meerwein Sulfochlorination

Safety Note: This step generates significant SO₂ gas. Perform exclusively in a high-efficiency fume hood.

-

Prepare SO₂ Mixture: In a separate vessel, saturate Glacial Acetic Acid (40 mL) with SO₂ gas (bubbled from a cylinder) until the weight increases by approx. 20 g. Alternatively, use a commercial solution of SO₂ in AcOH (approx. 30 wt%).

-

Catalyst: Add CuCl₂·2H₂O (2.2 g, 12.9 mmol, 0.2 equiv) to the SO₂ solution.

-

Combine: Pour the cold diazonium slurry (from Phase 1) into the SO₂/CuCl₂ mixture in one portion.

-

Note: A "portion-wise" addition is generally unnecessary if the receiving vessel is large enough to handle the foaming.

-

-

Reaction: Remove the cooling bath. Allow the mixture to warm to room temperature (20–25°C).

-

Induction Period: Gas evolution (N₂) typically begins within 5–15 minutes.

-